REACTION_CXSMILES
|
[CH2:1]([C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=1[OH:10])[CH2:2][CH3:3].[Br-:11].[Br-].[Br-].C([N+](CCCC)(CCCC)CCCC)CCC.C([N+](CCCC)(CCCC)CCCC)CCC.C([N+](CCCC)(CCCC)CCCC)CCC>C(Cl)(Cl)Cl>[Br:11][C:8]1[CH:7]=[CH:6][C:5]([OH:10])=[C:4]([CH2:1][CH2:2][CH3:3])[CH:9]=1 |f:1.2.3.4.5.6|
|
Name
|
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
|
C(CC)C1=C(C=CC=C1)O
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Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
10.68 g
|
Type
|
reactant
|
Smiles
|
[Br-].[Br-].[Br-].C(CCC)[N+](CCCC)(CCCC)CCCC.C(CCC)[N+](CCCC)(CCCC)CCCC.C(CCC)[N+](CCCC)(CCCC)CCCC
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
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Control Type
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AMBIENT
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Type
|
CUSTOM
|
Details
|
magnetically stirred at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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STIRRING
|
Details
|
to stir at room temperature for 1 hour
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
The reaction was quenched with a 5% solution of sodium thiosulfate (200 mL)
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Type
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STIRRING
|
Details
|
The biphasic mixture was stirred for 15 min
|
Duration
|
15 min
|
Type
|
CUSTOM
|
Details
|
The organics were separated
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
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DISSOLUTION
|
Details
|
The residue was dissolved in EtOAc (100 mL)
|
Type
|
WASH
|
Details
|
washed with water (2×100 mL) and brine (1×100 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organics were dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The residue was purified by flash chromatography (silica gel)
|
Type
|
WASH
|
Details
|
eluting with 3% EtOAc in Hexanes
|
Name
|
|
Type
|
|
Smiles
|
BrC1=CC(=C(C=C1)O)CCC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |